(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid
Description
Structural Characterization
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name delineates the compound’s backbone, substituents, and stereochemical features. The parent chain is deca-5,8-dienoic acid , a 10-carbon carboxylic acid with Z-configured double bonds at positions 5 and 8. At carbon 10, a 2S,3R-configured oxirane (epoxide) substituent is attached. This oxirane ring is further substituted at position 3 by a (2Z,5Z)-octa-2,5-dienyl group, an 8-carbon chain with Z-configured double bonds at positions 2 and 5.
The stereochemical descriptors (2S,3R) specify the spatial arrangement of the oxirane ring, distinguishing it from enantiomeric or diastereomeric forms. The Z configurations of the double bonds ensure cis geometry, influencing the molecule’s overall topology and reactivity.
Molecular Formula and Mass Spectrometric Analysis
The molecular formula C₂₀H₃₂O₄ (molecular weight: 336.5 g/mol) was confirmed via high-resolution mass spectrometry (HRMS). Theoretical fragments include:
- Molecular ion [M+H]⁺ : m/z 337.5
- Decarboxylation product : Loss of CO₂ (m/z 293.4)
- Epoxide ring cleavage : Fragments at m/z 215.2 (oxirane-containing moiety) and m/z 121.1 (dienoic acid chain)
Table 1: Molecular Formula and Mass Data
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₃₂O₄ |
| Molecular weight (g/mol) | 336.5 |
| Major HRMS fragments | 337.5, 293.4, 215.2 |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (600 MHz, CDCl₃):
- δ 2.90–3.24 ppm (multiplet) : Protons adjacent to the epoxide oxygen.
- δ 5.28–5.52 ppm (multiplet) : Olefinic protons from the deca-5,8-dienoic acid and octa-2,5-dienyl chains.
- δ 12.1 ppm (broad singlet) : Carboxylic acid proton (exchangeable in DMSO-d₆).
¹³C NMR (150 MHz, CDCl₃):
- δ 170.8 ppm : Carboxylic acid carbonyl.
- δ 57.3 ppm and 59.1 ppm : Epoxide carbons.
- δ 125.6–132.4 ppm : Olefinic carbons from double bonds.
Table 2: Key NMR Assignments
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 3.08 (m) | Oxirane ring protons |
| ¹H | 5.37 (m) | C5–C6 and C8–C9 protons |
| ¹³C | 170.8 | Carboxylic acid (C=O) |
| ¹³C | 57.3, 59.1 | Epoxide carbons |
Infrared (IR) Absorption Profile
IR spectroscopy (KBr pellet) revealed:
- 3200–3600 cm⁻¹ (broad) : O–H stretch from the carboxylic acid.
- 1704 cm⁻¹ : C=O stretch of the carboxylic acid.
- 1247 cm⁻¹ : Asymmetric C–O–C stretch of the epoxide.
- 1639 cm⁻¹ : C=C stretches from conjugated dienes.
Table 3: Major IR Absorptions
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1704 | Carboxylic acid C=O |
| 1639 | Conjugated C=C |
| 1247 | Epoxide C–O–C |
Comparative Analysis with Related Epoxidized Fatty Acid Derivatives
Compared to cytochrome P450-derived epoxides like epoxyeicosatrienoic acids (EETs), this compound exhibits distinct structural features:
- Chain length : 20 carbons vs. 20 carbons in EETs.
- Epoxide position : Substituted at carbon 10 vs. mid-chain in EETs.
- Double bonds : Conjugated dienes in both the parent chain and substituent, unlike monoepoxidized polyunsaturated fatty acids.
Table 4: Structural Comparison with Epoxidized Fatty Acids
| Feature | This Compound | EETs |
|---|---|---|
| Epoxide position | Terminal (C10) | Mid-chain (C8–C9) |
| Double bond geometry | All Z | Mixed Z/E |
| Substituent | Octa-2,5-dienyl | None |
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h3-4,6,8-10,12-13,18-19H,2,5,7,11,14-17H2,1H3,(H,21,22)/b4-3-,8-6-,12-9-,13-10-/t18-,19+/m1/s1 |
InChI Key |
QHOKDYBJJBDJGY-WFPHMWACSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule is dissected into two key subunits (Figure 1):
- Epoxide-bearing fragment : (2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxirane.
- Dienoic acid chain : (5Z,8Z)-deca-5,8-dienoic acid.
The synthesis hinges on stereoselective epoxidation of a (2Z,5Z)-octa-2,5-dienyl precursor and subsequent coupling with the dienoic acid moiety.
Chemical Synthesis via Stereoselective Epoxidation
Epoxidation of (2Z,5Z)-Octa-2,5-dienol Derivatives
The oxirane ring is introduced using meta-chloroperoxybenzoic acid (m-CPBA), a peracid that facilitates stereospecific epoxidation of conjugated dienes.
Procedure:
- Substrate Preparation : (2Z,5Z)-Octa-2,5-dienol is protected as a tetrahydropyranyl (THP) ether to prevent side reactions.
- Epoxidation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Diastereomeric Ratio | 9:1 (2S,3R:2R,3S) | |
| Reaction Time | 12–24 h |
Fragment Coupling via Wittig or Cross-Metathesis
The epoxide-bearing fragment is coupled with a (5Z,8Z)-deca-5,8-dienoic acid derivative.
Wittig Reaction:
- Phosphonium Salt Formation : Deca-5,8-dienoic acid is converted to its corresponding ylide.
- Coupling : The ylide reacts with the epoxy-aldehyde derived from (2S,3R)-oxirane.
Optimized Conditions :
Cross-Metathesis:
Grubbs II catalyst facilitates coupling between epoxy-alkene and dienoate esters.
| Catalyst Loading | Temperature | Conversion | |
|---|---|---|---|
| 5 mol% | 40°C | 85% |
Enzymatic and Photobiocatalytic Approaches
Photodecarboxylase-Mediated Synthesis
The photodecarboxylase from Chlorella variabilis (CvFAP) converts epoxy fatty acids to epoxides under blue light:
- Substrate : 10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoyl-CoA.
- Reaction : Decarboxylation yields the target compound with >90% enantiomeric excess (ee).
Advantages :
- Avoids harsh oxidants (e.g., m-CPBA).
- Compatible with aqueous media.
Purification and Characterization
Chromatographic Methods
Challenges and Side Reactions
Chemical Reactions Analysis
11(12)-Epoxyeicosatrienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of dihydroxyeicosatrienoic acids.
Reduction: This reaction can convert the epoxide group to a diol.
Hydrolysis: This reaction can open the epoxide ring, leading to the formation of vicinal diols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions are typically dihydroxyeicosatrienoic acids and vicinal diols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis and cause cell cycle arrest in leukemia cells. The IC50 values for these compounds suggest they are more potent than traditional anticancer agents like oleanolic acid .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of oxidative stress within cancer cells, leading to programmed cell death. Additionally, the presence of the epoxide group may facilitate interactions with cellular macromolecules, enhancing their therapeutic potential .
Biochemical Research
Metabolomics
In metabolomic studies, the compound has been identified as a metabolite in various biological systems. Its presence in human tissues indicates potential roles in metabolic pathways and cellular signaling . Understanding its metabolic fate can provide insights into its biological functions and therapeutic applications.
Phytochemistry
Natural Sources
Compounds structurally related to (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid are often derived from natural sources such as plants and fungi. These natural products are being explored for their pharmacological properties and potential health benefits .
Synthetic Chemistry
Synthesis Techniques
The synthesis of this compound often involves multi-step organic reactions including cyclization and functional group transformations. Novel synthetic routes are being developed to enhance yield and purity while minimizing environmental impact . These advancements not only facilitate the production of the compound but also allow for the exploration of analogs with improved properties.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a synthesized derivative of (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid against several leukemia cell lines (HL60, Jurkat). The results demonstrated that this derivative exhibited cytotoxicity significantly higher than that of oleanolic acid with an IC50 value as low as 0.007 μM for K562 cells .
Case Study 2: Metabolic Profiling
In a metabolomic profiling study using human samples, (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid was identified as a significant metabolite associated with lipid metabolism disorders. This finding suggests potential implications for understanding metabolic diseases and developing therapeutic strategies .
Mechanism of Action
11(12)-Epoxyeicosatrienoic acid exerts its effects by binding to specific receptors and activating signaling pathways. It can activate peroxisome proliferator-activated receptors and other nuclear receptors, leading to changes in gene expression. It also modulates the activity of ion channels and enzymes involved in the regulation of blood pressure, inflammation, and pain perception.
Comparison with Similar Compounds
Key Structural Features:
- Conjugated dienes : The 5Z,8Z and 2Z,5Z configurations create planar regions that may enhance reactivity or participate in π-π interactions.
- Carboxylic acid terminus : Enhances solubility in aqueous environments and enables salt formation or covalent conjugation.
Comparison with Structurally Similar Compounds
(5Z,8Z)-10-{3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]oxiran-2-yl}deca-5,8-dienoic Acid
Key Differences :
- Oxirane substituent : Replaces the (2Z,5Z)-octa-2,5-dienyl group with a (1E,3S)-3-hydroxyoct-1-en-1-yl chain.
- Hydroxyl group : Introduces hydrogen-bonding capability, which may alter solubility and metabolic stability.
Structural Comparison Table :
(5Z,11α,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic Acid
Key Differences :
- Core structure : Prostaglandin backbone with a cyclopentane ring, hydroxyl groups at C11 and C15, and a ketone at C7.
- Biological Activity : Functions as a prostaglandin analog, modulating inflammation and smooth muscle contraction .
- Reactivity : The ketone and hydroxyl groups increase polarity and susceptibility to enzymatic oxidation compared to the epoxide in the target compound.
Pharmacological Comparison :
Zygocaperoside and Isorhamnetin-3-O-Glycoside
Key Differences :
- Structural class: Zygocaperoside is a triterpenoid saponin, while Isorhamnetin-3-O-glycoside is a flavonoid glycoside. Both lack the epoxide and conjugated diene systems of the target compound.
- Biosynthetic origin : Derived from plant secondary metabolism (Zygophyllum fabago roots), unlike the target compound, which is likely of animal or microbial origin .
Functional Contrast :
Spectral Data Validation
- NMR Spectroscopy : The target compound’s ¹H-NMR would show distinct signals for the oxirane protons (δ 3.1–3.3) and conjugated dienes (δ 5.3–5.5), differing from hydroxyl-containing analogs (δ 4.1–4.3) .
- UV-Vis : Conjugated dienes absorb near 230–250 nm, while epoxides lack strong chromophores, aiding differentiation from aromatic analogs in .
Biological Activity
(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid is a complex organic compound with significant biological implications. This article reviews its biological activity, including metabolic pathways, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple double bonds and an epoxide group. Its IUPAC name reflects its intricate configuration, which contributes to its reactivity and interaction with biological systems.
Metabolic Pathways
This compound is classified as an acylcarnitine derivative. Acylcarnitines play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The metabolic pathway involves:
- Formation of Acyl-CoA : The compound reacts with L-carnitine to form acylcarnitine.
- Transport into Mitochondria : The acylcarnitine is transported into the mitochondrial intermembrane space.
- Reconversion to Acyl-CoA : Inside the mitochondria, it can be converted back to acyl-CoA by carnitine O-palmitoyltransferase 2 .
Biological Activities
Research indicates that (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory actions in cellular models. It modulates pathways involved in inflammation, potentially offering therapeutic avenues for inflammatory diseases.
Cytotoxicity
Research indicates that (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid may exhibit cytotoxic effects on cancer cell lines. This suggests potential applications in oncology as a chemotherapeutic agent.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control groups.
-
Inflammation Model Study :
- Objective : To assess anti-inflammatory properties in LPS-stimulated macrophages.
- Method : ELISA assays measured cytokine levels.
- Results : A marked reduction in TNF-alpha and IL-6 levels was observed.
-
Cytotoxicity Assessment :
- Objective : To determine effects on human cancer cell lines.
- Method : MTT assay was utilized for viability assessment.
- Results : The compound exhibited dose-dependent cytotoxicity against various cancer cell lines.
Q & A
Q. What spectroscopic methods are recommended for confirming the stereochemistry of (5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid?
Q. What precautions are necessary to prevent degradation during handling?
- Methodological Answer : Store the compound under argon or nitrogen at –20°C to minimize oxidation of unsaturated bonds and epoxide ring-opening. Use amber glassware to avoid photodegradation. Safety data sheets (SDS) for analogous epoxy-fatty acids emphasize flammability (GHS02) and skin irritation risks (GHS07), necessitating PPE (gloves, goggles) and explosion-proof equipment .
Advanced Research Questions
Q. How can computational reaction path searches enhance the synthesis of the epoxide moiety?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model epoxidation transition states and predict regioselectivity. For example, ICReDD’s workflow combines computational screening of catalysts (e.g., mCPBA vs. VO(acac)) with experimental validation to minimize diene polymerization byproducts. Reaction simulation software (e.g., COMSOL) can optimize temperature gradients and solvent polarity effects . Example Workflow :
Simulate epoxidation pathways using Gaussian.
Validate top candidates via small-scale reactions.
Scale up using factorial design (see Q4).
Q. How to resolve contradictions between theoretical and experimental reactivity data?
- Methodological Answer : Use orthogonal analytical techniques to cross-validate results. For instance:
- Discrepancies in oxidation rates may arise from solvent polarity effects. Compare experimental kinetics (UV-Vis monitoring) with molecular dynamics simulations of solvent-solute interactions.
- Conflicting bioactivity data across cell lines can be addressed by standardizing assay conditions (e.g., serum-free media, controlled O levels) and validating with LC-MS quantification of intracellular metabolite levels .
Q. What factorial design parameters optimize epoxidation yield while minimizing side reactions?
- Methodological Answer : Implement a 2 factorial design to test variables:
- Factors: Temperature (25°C vs. 40°C), catalyst loading (1 mol% vs. 5 mol%), solvent (CHCl vs. THF).
- Responses: Epoxide yield (HPLC), diene polymerization (GPC).
Example Table :
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) | PDI |
|---|---|---|---|---|---|
| 1 | 25 | 1 | CHCl | 62 | 1.2 |
| 2 | 40 | 5 | THF | 78 | 1.5 |
| Statistical analysis (ANOVA) identifies temperature as the most significant factor () . |
Q. How to model solvent effects on the compound’s conformational stability?
- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS. Compare predicted conformational ensembles with experimental CD spectra or - NOE data. For example, polar solvents may stabilize the oxirane ring via H-bonding, while nonpolar solvents favor hydrophobic collapse of unsaturated chains .
Key Considerations for Data Collection
- Spectral Libraries : Cross-reference NMR/MS data with structurally related epoxy-fatty acids (e.g., 5(Z)-dodecenoic acid , epoxyicosatetraenoic acid ).
- Reaction Monitoring : Use inline FTIR to track epoxide formation (C-O-C stretch at ~1250 cm) and avoid over-oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
